5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with a suitable nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and pain .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid and its derivatives.
Uniqueness: 5-(Thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C7H4N2O3S |
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Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3S/c10-7(11)5-8-6(12-9-5)4-1-2-13-3-4/h1-3H,(H,10,11) |
InChI Key |
JZGACBAUUMNOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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